molecular formula C12H12O B015308 1-Naphthaleneethanol CAS No. 773-99-9

1-Naphthaleneethanol

Cat. No. B015308
Key on ui cas rn: 773-99-9
M. Wt: 172.22 g/mol
InChI Key: RXWNCMHRJCOWDK-UHFFFAOYSA-N
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Patent
US04528195

Procedure details

A mixture of hydrobromic acid (50 ml, 46% w/v) and 1-(2-hydroxyethyl)naphthalene (10.0 g, 0.058 mol) was stirred and heated under reflux for 4 h. After cooling, the reaction mixture was diluted with water (150 ml), and the resulting precipitate was extracted with ether (3×150 ml). The ether extracts were combined and dried (MgSO4), when the ether was evaporated under reduced pressure, to afford 1-(2-bromoethyl)-naphthalene which was used without further purification.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BrH:1].O[CH2:3][CH2:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1>O>[Br:1][CH2:3][CH2:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Name
Quantity
10 g
Type
reactant
Smiles
OCCC1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the resulting precipitate was extracted with ether (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4), when the ether
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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